molecular formula C23H22N2O5S B2894598 2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine CAS No. 862793-54-2

2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine

Cat. No. B2894598
M. Wt: 438.5
InChI Key: LGJGLJZYLVIGGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine is a useful research compound. Its molecular formula is C23H22N2O5S and its molecular weight is 438.5. The purity is usually 95%.
BenchChem offers high-quality 2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Applications

Research has demonstrated the potential of furanyl derivatives in pharmacological applications. A study identified novel furanyl compounds derived from red seaweed Gracilaria opuntia, highlighting their anti-inflammatory and antioxidative effects in various in vitro models. These compounds exhibited significant inhibitory activities towards pro-inflammatory enzymes and displayed antioxidative properties comparable or superior to synthetic antioxidants. Additionally, these furanyl derivatives showed promising anti-diabetic properties by inhibiting α-amylase/α-glucosidase and dipeptidyl peptidase-4, suggesting their potential as anti-diabetic agents (Makkar & Chakraborty, 2018).

Antimicrobial Activities

Several studies have synthesized azole and triazole derivatives starting from furan compounds, which were then screened for antimicrobial activities. These studies found that some of the synthesized compounds displayed activity against various microorganisms, indicating their potential as antimicrobial agents (Başoğlu et al., 2013). Another study on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives further supports the antimicrobial potential of furanyl-based compounds (Bektaş et al., 2007).

Chemical Synthesis and Derivatization

Research into the chemical synthesis and derivatization of furan and thiophene derivatives has led to the development of novel compounds with various applications. For instance, novel 4-arylsulfonylthiophene- and furan-2-sulfonamides have been prepared and explored for potential applications in medicinal chemistry and materials science (Hartman & Halczenko, 1990). Another study focused on the synthesis of substituted 6,7-dihydro-4-methoxy-7-methyl-7-substituted-5-oxo-5H-furo[3,2-g]chromene-9-sulfonate derivatives, exploring their potential as antihypertensive and antiarrhythmic agents (Amr et al., 2017).

properties

IUPAC Name

2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c1-16-5-11-19(12-6-16)31(26,27)23-22(30-21(25-23)20-4-3-15-29-20)24-14-13-17-7-9-18(28-2)10-8-17/h3-12,15,24H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJGLJZYLVIGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine

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